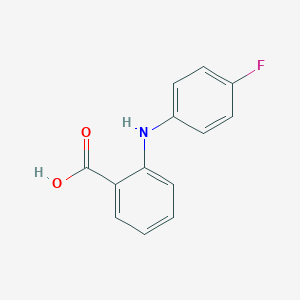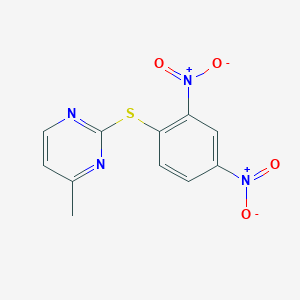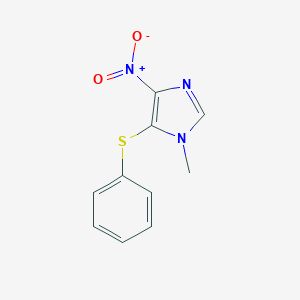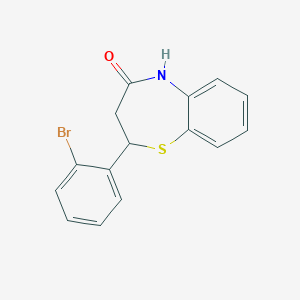
1,5-Benzothiazepin-4(5H)-one, 2-(2-bromophenyl)-2,3-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Benzothiazepin-4(5H)-one, 2-(2-bromophenyl)-2,3-dihydro- is a chemical compound that belongs to the class of benzothiazepines. It has been widely studied for its potential applications in the field of medicinal chemistry.
科学的研究の応用
1,5-Benzothiazepin-4(5H)-one, 2-(2-bromophenyl)-2,3-dihydro- has been studied for its potential applications in various fields of medicinal chemistry. It has been found to exhibit anticonvulsant, anti-inflammatory, and analgesic activities. It has also been investigated for its potential use as a calcium channel blocker and as a modulator of the immune system. Furthermore, it has been studied for its potential applications in treating various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
作用機序
The mechanism of action of 1,5-Benzothiazepin-4(5H)-one, 2-(2-bromophenyl)-2,3-dihydro- is not fully understood. However, it is believed to act as a calcium channel blocker, which inhibits the influx of calcium ions into cells. This, in turn, leads to the inhibition of various cellular processes such as neurotransmitter release and muscle contraction. It has also been suggested that it may modulate the immune system by inhibiting the production of cytokines.
生化学的および生理学的効果
Studies have shown that 1,5-Benzothiazepin-4(5H)-one, 2-(2-bromophenyl)-2,3-dihydro- has various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. It has also been shown to reduce pain by inhibiting the release of substance P. Furthermore, it has been found to have anticonvulsant activity by inhibiting the influx of calcium ions into neurons.
実験室実験の利点と制限
1,5-Benzothiazepin-4(5H)-one, 2-(2-bromophenyl)-2,3-dihydro- has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. It also exhibits a broad range of activities, making it suitable for investigating various biological processes. However, it has some limitations, such as its poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for the study of 1,5-Benzothiazepin-4(5H)-one, 2-(2-bromophenyl)-2,3-dihydro-. One direction is to investigate its potential use as a modulator of the immune system in the treatment of autoimmune diseases. Another direction is to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, it could be investigated for its potential use in cancer therapy due to its ability to inhibit the influx of calcium ions into cancer cells. Additionally, further studies could be conducted to optimize its synthesis method and increase its solubility in water.
Conclusion:
1,5-Benzothiazepin-4(5H)-one, 2-(2-bromophenyl)-2,3-dihydro- is a chemical compound with potential applications in medicinal chemistry. Its synthesis method has been optimized and improved by various researchers, and it exhibits a broad range of activities such as anticonvulsant, anti-inflammatory, and analgesic activities. Its mechanism of action involves the inhibition of calcium ion influx into cells, and it has been investigated for its potential use in treating various diseases. Despite its advantages, it has some limitations, and further studies are needed to explore its potential applications and optimize its synthesis method.
合成法
The synthesis of 1,5-Benzothiazepin-4(5H)-one, 2-(2-bromophenyl)-2,3-dihydro- involves the reaction of 2-bromoaniline with 2-mercaptoacetic acid in the presence of a base such as sodium hydroxide. The resulting intermediate is then cyclized with phosgene to yield the final product. This method has been optimized and improved by various researchers to increase the yield and purity of the compound.
特性
CAS番号 |
89813-60-5 |
|---|---|
製品名 |
1,5-Benzothiazepin-4(5H)-one, 2-(2-bromophenyl)-2,3-dihydro- |
分子式 |
C15H12BrNOS |
分子量 |
334.2 g/mol |
IUPAC名 |
2-(2-bromophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C15H12BrNOS/c16-11-6-2-1-5-10(11)14-9-15(18)17-12-7-3-4-8-13(12)19-14/h1-8,14H,9H2,(H,17,18) |
InChIキー |
BQMQTZXFGICBGL-UHFFFAOYSA-N |
SMILES |
C1C(SC2=CC=CC=C2NC1=O)C3=CC=CC=C3Br |
正規SMILES |
C1C(SC2=CC=CC=C2NC1=O)C3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




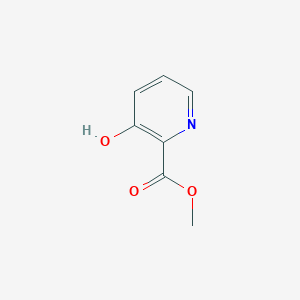
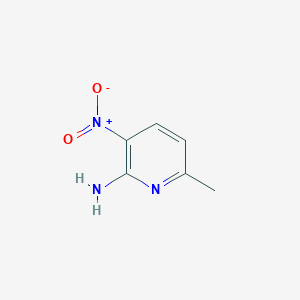

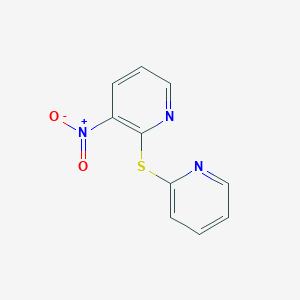
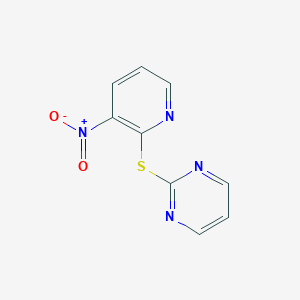
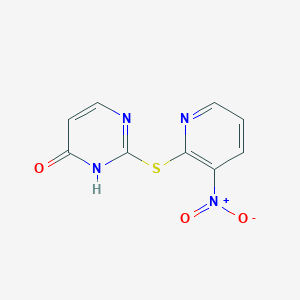
![Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B186390.png)
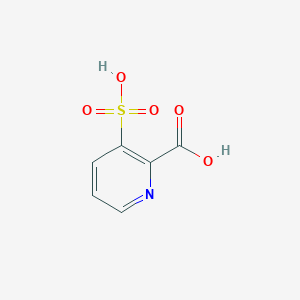
![Ethanol, 2,2'-[(3-phenylpropyl)imino]bis-](/img/structure/B186393.png)
![2-[(2-Chlorophenyl)amino]-5-methoxybenzoic acid](/img/structure/B186394.png)
